4-Oxo-4-(prop-2-yn-1-ylamino)butanoic acid

Description

BenchChem offers high-quality 4-Oxo-4-(prop-2-yn-1-ylamino)butanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Oxo-4-(prop-2-yn-1-ylamino)butanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-oxo-4-(prop-2-ynylamino)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO3/c1-2-5-8-6(9)3-4-7(10)11/h1H,3-5H2,(H,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIBNICXUBAQSNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCNC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Oxo-4-(prop-2-yn-1-ylamino)butanoic acid: Synthesis, Properties, and Applications in Bioconjugation

Foreword: The Convergence of Bioorthogonal Chemistry and Molecular Design

In the landscape of modern chemical biology and drug development, the ability to selectively and efficiently conjugate molecules in complex biological environments is paramount. This has led to the ascendancy of "click chemistry," a suite of reactions prized for their reliability, specificity, and biocompatibility.[1][2][3] Central to the practical application of these reactions is the design and synthesis of bifunctional linker molecules. These linkers serve as molecular bridges, bearing reactive handles that enable the covalent joining of two distinct molecular entities, such as a targeting antibody and a potent therapeutic payload.

This technical guide provides a comprehensive exploration of one such linker: 4-Oxo-4-(prop-2-yn-1-ylamino)butanoic acid . This molecule is distinguished by its heterobifunctional nature, possessing a terminal alkyne group for participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, and a carboxylic acid moiety that can be activated for amide bond formation with amine-containing biomolecules.[4][5] We will delve into the core chemical properties of this compound, provide a detailed, field-tested protocol for its synthesis and characterization, and illustrate its application in a typical bioconjugation workflow. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the power of click chemistry in their work.

Core Chemical Properties and Structural Analysis

4-Oxo-4-(prop-2-yn-1-ylamino)butanoic acid (CAS Number: 342022-20-2) is a small organic molecule designed for utility in chemical biology and bioconjugation.[6][7] Its structure is a harmonious integration of three key functional components:

-

A Terminal Alkyne: The propargyl group (prop-2-yn-1-yl) provides the "click" functionality, a reactive handle for highly specific CuAAC reactions with azide-modified molecules.[4]

-

A Carboxylic Acid: This functional group offers a versatile point of attachment to biomolecules, typically through the formation of a stable amide bond with primary or secondary amines (e.g., lysine residues in proteins).

-

A Four-Carbon Spacer: The butanoic acid backbone provides a flexible linker of defined length, separating the two reactive termini and potentially influencing the steric accessibility and solubility of the final conjugate.

The interplay of these groups dictates the molecule's chemical behavior and its suitability for various applications.

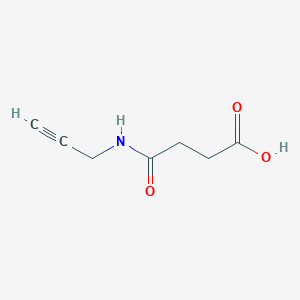

Figure 1: Chemical structure of 4-Oxo-4-(prop-2-yn-1-ylamino)butanoic acid.

Table 1: Physicochemical Properties of 4-Oxo-4-(prop-2-yn-1-ylamino)butanoic acid

| Property | Value | Source/Method |

| CAS Number | 342022-20-2 | [6] |

| Molecular Formula | C₇H₉NO₃ | [6] |

| Molecular Weight | 155.15 g/mol | [6] |

| Appearance | Predicted: White to off-white solid | Inferred from similar compounds[8] |

| Melting Point | Not experimentally determined; predicted to be in the range of 90-100 °C | Based on analogous structures[2] |

| Boiling Point | Not determined (decomposes) | Typical for similar structures |

| Solubility | Soluble in DMSO, DMF, and aqueous base. Limited solubility in water at neutral pH and nonpolar organic solvents. | Inferred from functional groups and similar compounds[8] |

| pKa (Carboxylic Acid) | Predicted: ~4.5-5.0 | Theoretical estimation based on structure |

| Storage Conditions | Store at 2-8°C, desiccated | General recommendation for alkynes and carboxylic acids |

Synthesis of 4-Oxo-4-(prop-2-yn-1-ylamino)butanoic acid: A Validated Protocol

The synthesis of the title compound is a straightforward and high-yielding procedure based on the nucleophilic ring-opening of succinic anhydride by propargylamine. This reaction is a classic example of nucleophilic acyl substitution at an anhydride.

Causality of Experimental Choices

The choice of reactants and conditions is dictated by the desire for a clean, efficient, and easily purified reaction.

-

Succinic Anhydride: A readily available, inexpensive, and highly reactive electrophile. The cyclic nature of the anhydride ensures that the reaction yields a single product with both a carboxylic acid and an amide.

-

Propargylamine: The nucleophile that introduces the essential alkyne handle.

-

Solvent: A non-protic solvent such as diethyl ether or dichloromethane is chosen to prevent competition with the amine nucleophile and to facilitate precipitation of the product or ease of work-up.

-

Temperature: The reaction proceeds readily at room temperature, avoiding the need for heating which could lead to side reactions.

-

Work-up: An acid-base work-up is employed to separate the acidic product from any unreacted amine and other impurities.

Visualized Workflow for Synthesis and Purification

Figure 2: Step-by-step workflow for the synthesis and purification of 4-Oxo-4-(prop-2-yn-1-ylamino)butanoic acid.

Detailed Experimental Protocol

This protocol is adapted from a similar synthesis of 4-oxo-4-(butylamino)butanoic acid.[2]

Materials:

-

Propargylamine (≥98%)

-

Succinic anhydride (≥99%)

-

Diethyl ether (anhydrous)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl, concentrated)

-

Magnesium sulfate (MgSO₄, anhydrous) or Sodium sulfate (Na₂SO₄, anhydrous)

-

Saturated sodium chloride solution (brine)

-

Standard laboratory glassware, magnetic stirrer, and rotary evaporator.

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve propargylamine (1.0 eq) in anhydrous diethyl ether (approx. 5 mL per mmol of amine).

-

Addition of Anhydride: To the stirring solution at room temperature, add succinic anhydride (1.0 eq) portion-wise over 10-15 minutes. A white precipitate may form during the addition.

-

Reaction: Allow the mixture to stir at room temperature for 1-2 hours. The reaction can be monitored by thin-layer chromatography (TLC) for the consumption of the starting materials.

-

Aqueous Work-up: Pour the reaction mixture into a separatory funnel containing 10% aqueous NaOH (approx. 2 mL per mmol of anhydride) and an equal volume of diethyl ether. Shake vigorously and allow the layers to separate.

-

Extraction: Separate the layers and extract the organic layer with an additional portion of 10% NaOH. Combine the aqueous layers.

-

Washing: Wash the combined aqueous layers with diethyl ether to remove any non-acidic impurities.

-

Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 1-2 with concentrated HCl. A white precipitate of the product should form.

-

Product Extraction: Extract the acidified aqueous layer with three portions of diethyl ether or ethyl acetate.

-

Drying and Evaporation: Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization (e.g., from an ethyl acetate/hexane mixture) or by silica gel column chromatography to yield the pure product.

Expected Yield: 70-85%

Spectroscopic Characterization

Table 2: Predicted Spectroscopic Data for 4-Oxo-4-(prop-2-yn-1-ylamino)butanoic acid

| Technique | Predicted Features |

| ¹H NMR | δ (ppm) in DMSO-d₆: ~12.1 (s, 1H, COOH), ~8.3 (t, 1H, NH), ~3.8 (d, 2H, C≡C-CH₂-N), ~3.1 (t, 1H, C≡CH), ~2.4 (t, 2H, -CO-CH₂-), ~2.3 (t, 2H, -CH₂-COOH). The splitting patterns and integrations should be consistent with the structure.[9][10] |

| ¹³C NMR | δ (ppm) in DMSO-d₆: ~174 (COOH), ~171 (C=O, amide), ~82 (C≡C-H), ~73 (C≡C-H), ~38 (C≡C-CH₂-N), ~31 (-CO-CH₂-), ~29 (-CH₂-COOH).[9][11] |

| FTIR | ν (cm⁻¹): ~3300 (N-H stretch), ~3300 (C≡C-H stretch), ~2500-3300 (broad, O-H stretch of carboxylic acid), ~2100 (C≡C stretch, weak), ~1700 (C=O stretch, carboxylic acid), ~1640 (C=O stretch, amide I), ~1550 (N-H bend, amide II). |

| Mass Spec (ESI-) | m/z: [M-H]⁻ = 154.05. The fragmentation pattern would likely show losses of H₂O, CO, and CO₂.[12] |

Application in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The primary utility of 4-Oxo-4-(prop-2-yn-1-ylamino)butanoic acid is as a heterobifunctional linker. The carboxylic acid is first coupled to a biomolecule of interest (e.g., a protein or peptide) using standard carbodiimide chemistry (e.g., EDC/NHS). The resulting alkyne-modified biomolecule is then ready for a "click" reaction with an azide-functionalized payload.

The Causality of the CuAAC Reaction

The Cu(I)-catalyzed reaction between a terminal alkyne and an azide to form a stable 1,2,3-triazole is the cornerstone of click chemistry for several reasons:[4][5]

-

Bioorthogonality: Alkyne and azide functional groups are largely absent in biological systems, ensuring that the reaction proceeds only between the intended partners without side reactions with native biomolecules.

-

High Efficiency: The reaction is highly efficient and often proceeds to completion with high yields, even at low concentrations in aqueous buffers.

-

Robustness: The reaction is tolerant of a wide range of functional groups and is typically performed in aqueous media at or near physiological pH.

Visualized Workflow for a Typical CuAAC Bioconjugation

Figure 3: A two-step workflow for bioconjugation using 4-Oxo-4-(prop-2-yn-1-ylamino)butanoic acid.

General Protocol for CuAAC Bioconjugation

This protocol provides a general framework for the click reaction step. Optimization of reagent concentrations and reaction times may be necessary for specific applications.[5][13][14]

Materials:

-

Alkyne-modified biomolecule (prepared using the title compound) in a suitable buffer (e.g., PBS, pH 7.4).

-

Azide-functionalized payload (e.g., a fluorescent dye, biotin, or drug molecule).

-

Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water).

-

Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared).

-

Copper-stabilizing ligand, such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) or TBTA (tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine) stock solution (e.g., 50 mM in water or DMSO/water).

Procedure:

-

Prepare Reaction Mixture: In a microcentrifuge tube, combine the alkyne-modified biomolecule and the azide-functionalized payload in your chosen buffer. A typical molar excess of the smaller payload molecule is 5-10 fold.

-

Prepare Catalyst Premix: In a separate tube, premix the CuSO₄ solution and the ligand solution. A common ratio is 1:5 copper to ligand.

-

Add Catalyst: Add the copper/ligand premix to the biomolecule/payload mixture. The final concentration of copper is typically in the range of 50-250 µM.

-

Initiate Reaction: Add the freshly prepared sodium ascorbate solution to the reaction mixture to reduce Cu(II) to the active Cu(I) catalyst. The final concentration of sodium ascorbate is typically 1-5 mM.

-

Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be protected from light, especially if using fluorescent molecules.

-

Quenching and Purification: The reaction can be quenched by the addition of a chelating agent like EDTA. The final conjugate is then purified from excess reagents using methods appropriate for the biomolecule, such as size-exclusion chromatography (SEC), dialysis, or affinity chromatography.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 4-Oxo-4-(prop-2-yn-1-ylamino)butanoic acid is not widely available, a hazard assessment can be made based on its functional groups and data from similar compounds.[15][16][17]

-

General Handling: Use standard laboratory personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Skin and Eye Irritation: The carboxylic acid and amide functionalities suggest that the compound may be a skin and eye irritant. Avoid direct contact. In case of contact, rinse thoroughly with water.

-

Inhalation: Avoid inhaling the dust. Handle in a well-ventilated area or a fume hood. May cause respiratory tract irritation.

-

Storage: Store in a cool, dry, and well-ventilated place away from strong oxidizing agents and strong bases.

Conclusion

4-Oxo-4-(prop-2-yn-1-ylamino)butanoic acid stands as a testament to the power of rational molecular design in advancing the fields of chemical biology and drug development. Its straightforward synthesis, combined with the robust and bioorthogonal reactivity of its terminal alkyne, makes it an invaluable tool for the construction of complex biomolecular conjugates. By providing a stable and defined linkage, this molecule facilitates the creation of novel antibody-drug conjugates, targeted imaging agents, and functionalized biomaterials. The protocols and data presented in this guide are intended to empower researchers to confidently synthesize, characterize, and apply this versatile linker in their own innovative research endeavors.

References

-

PrepChem.com. Synthesis of A. 4-Oxo-4-(butylamino)butanoic acid. [Link]

-

PubChem. 4-Oxo-4-(p-tolylamino)butanoic acid. [Link]

-

Wikipedia. Click chemistry. [Link]

-

ChemBK. 4-Oxo-4-(pyridin-3-ylamino)butanoic acid. [Link]

-

ResearchGate. Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. [Link]

-

Jena Bioscience. Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000237). [Link]

-

Springer Protocols. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition. [Link]

-

AxisPharm. Alkyne-Azide Click Chemistry Protocol for ADCs. [Link]

-

PubChem. 4-Oxo-4-(tritylamino)butanoic acid. [Link]

-

SpectraBase. Butanoic acid, 4-oxo-4-[[2-(2-phenylacetyl)phenyl]amino]-, methyl ester. [Link]

-

MDPI. Synthesis and Structural Characterization of (E)-4-[(2-Hydroxy-3-methoxybenzylidene)amino]butanoic Acid and Its Novel Cu(II) Complex. [Link]

-

Doc Brown's Chemistry. low/high resolution 1H proton nmr spectrum of butanoic acid. [Link]

-

Doc Brown's Chemistry. 13C nmr spectrum of butanoic acid. [Link]

-

PubChem. 2-Butenoic acid, 4-oxo-4-(phenylamino)-, methyl ester. [Link]

-

mzCloud. 4 Oxo 4 3 oxo 2 decanyl amino butanoic acid. [Link]

Sources

- 1. 4-Oxo-4-(prop-2-yn-1-ylamino)butanoic acid | 342022-20-2 [chemicalbook.com]

- 2. prepchem.com [prepchem.com]

- 3. 4-Oxo-4-propoxybutanoic acid | C7H12O4 | CID 245421 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. broadpharm.com [broadpharm.com]

- 6. 4-Oxo-4-(prop-2-yn-1-ylamino)butanoic acid | 342022-20-2 [sigmaaldrich.com]

- 7. 4-Oxo-4-(prop-2-yn-1-ylamino)butanoic acid | Chemrio [chemrio.com]

- 8. chembk.com [chembk.com]

- 9. mdpi.com [mdpi.com]

- 10. low/high resolution 1H proton nmr spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 butyric acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. 13C nmr spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of butyric acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. mzCloud – 4 Oxo 4 3 oxo 2 decanyl amino butanoic acid [mzcloud.org]

- 13. jenabioscience.com [jenabioscience.com]

- 14. axispharm.com [axispharm.com]

- 15. aksci.com [aksci.com]

- 16. synquestlabs.com [synquestlabs.com]

- 17. fishersci.com [fishersci.com]

A Technical Guide to the Application of 4-Oxo-4-(prop-2-yn-1-ylamino)butanoic Acid in Advanced Research

Foreword: The Power of Precise Connections in Biological Discovery

In the intricate landscape of molecular and cellular biology, the ability to specifically link different molecular entities is paramount. Whether it's to visualize a protein within a living cell, deliver a therapeutic agent to a specific tissue, or to probe a biomolecular interaction, the precision of these connections dictates the reliability and significance of our findings. Heterobifunctional linkers are the unsung heroes of this molecular engineering, providing the chemical toolkit to build these crucial bridges.[1][2][3] This guide focuses on a particularly versatile member of this class: 4-Oxo-4-(prop-2-yn-1-ylamino)butanoic acid .

This molecule is elegantly designed for a two-stage conjugation strategy. It possesses a carboxylic acid for stable amide bond formation with primary amines on a molecule of interest, and a terminal alkyne, a key player in the highly efficient and bioorthogonal "click chemistry" reactions.[4] This dual functionality allows researchers to first conjugate the linker to a protein, peptide, or other biomolecule, and then in a second, independent step, "click" on a reporter tag, a drug molecule, or a solid support. This guide will provide an in-depth exploration of how this reagent can be leveraged in three core research applications, complete with the underlying principles and detailed experimental protocols.

Molecular Profile and Strategic Utility

4-Oxo-4-(prop-2-yn-1-ylamino)butanoic acid is a heterobifunctional crosslinker designed for sequential conjugations.[1][] Its structure is deceptively simple, yet it offers a powerful combination of functionalities.

-

The Carboxylic Acid Terminus: This functional group is readily activated to react with primary amines, such as the side chain of lysine residues in proteins or N-terminal amines.[6] Standard carbodiimide chemistry, for example using EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of N-hydroxysuccinimide (NHS), converts the carboxylic acid into a more reactive NHS ester. This ester then efficiently forms a stable amide bond with an amine-containing molecule.

-

The Alkyne Terminus: The propargyl group provides a terminal alkyne, the reactive handle for the Nobel prize-winning Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, the most prominent example of "click chemistry".[7][8] This reaction is exceptionally specific, high-yielding, and can be performed in aqueous buffers, making it ideal for modifying complex biomolecules.[8][9]

The butanoic acid backbone provides a flexible spacer, which can be critical for maintaining the biological activity of the conjugated molecules by minimizing steric hindrance.

| Property | Value |

| IUPAC Name | 4-Oxo-4-(prop-2-yn-1-ylamino)butanoic acid |

| Molecular Formula | C₇H₉NO₃ |

| Molecular Weight | 155.15 g/mol |

| CAS Number | 342022-20-2 |

| Reactive Group 1 | Carboxylic Acid (-COOH) |

| Reactive Group 2 | Terminal Alkyne (-C≡CH) |

| Solubility | Soluble in organic solvents (DMSO, DMF); limited solubility in aqueous buffers. |

| Storage | Store at -20°C, desiccated to prevent hydrolysis. |

Core Application I: Site-Specific Fluorescent Labeling of Proteins

Rationale: Visualizing protein localization and trafficking is fundamental to understanding cellular function. By conjugating a fluorescent dye to a protein of interest, its dynamics can be tracked in real-time using fluorescence microscopy. Using a two-step approach with our linker allows for the purification of the alkyne-modified protein before the introduction of the often bulky and hydrophobic fluorescent dye, which can improve reaction efficiency and reduce non-specific labeling.

Experimental Workflow: Two-Stage Protein Labeling

This workflow describes the labeling of a purified protein containing accessible lysine residues with a fluorescent dye that has been modified with an azide group (e.g., Azide-Fluor 488).

Caption: Workflow for two-stage fluorescent labeling of a protein.

Detailed Protocol

Stage 1: Preparation of Alkyne-Modified Protein

-

Protein Preparation: Dialyze the purified protein of interest (e.g., 1-5 mg/mL) against an amine-free buffer such as PBS (Phosphate-Buffered Saline, pH 7.4). Buffers containing primary amines like Tris will compete in the reaction.[10]

-

Linker Activation: Immediately before use, dissolve the 4-Oxo-4-(prop-2-yn-1-ylamino)butanoic acid, EDC, and NHS in anhydrous DMSO to final concentrations of 100 mM each.

-

Conjugation Reaction:

-

To the protein solution, add the activated linker solution to achieve a 10-20 fold molar excess of linker over the protein. The optimal ratio may need tobe determined empirically.

-

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

-

-

Purification: Remove the excess unreacted linker and byproducts using a desalting column (e.g., Zeba™ Spin Desalting Columns) equilibrated with a buffer suitable for click chemistry (e.g., PBS, pH 7.4).

Stage 2: Click Reaction with Azide-Dye

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of the azide-modified fluorescent dye in DMSO.

-

Prepare a 50 mM stock solution of copper(II) sulfate (CuSO₄) in water.

-

Prepare a 250 mM stock solution of a copper-chelating ligand (e.g., THPTA) in water. This ligand protects the protein from damage by copper ions.[7]

-

Prepare a 500 mM stock solution of sodium ascorbate in water. This solution should be made fresh.

-

-

Click Reaction:

-

To the purified alkyne-modified protein, add the azide-dye to a 2-5 fold molar excess over the protein.

-

In a separate tube, pre-mix the CuSO₄ and THPTA ligand at a 1:5 ratio.

-

Add the copper/ligand solution to the protein-dye mixture to a final copper concentration of 1-2 mM.

-

Initiate the reaction by adding the sodium ascorbate to a final concentration of 5-10 mM.

-

Incubate for 1 hour at room temperature, protected from light.

-

-

Final Purification: Purify the fluorescently labeled protein from excess dye and reaction components using size-exclusion chromatography (SEC) or extensive dialysis.

-

Characterization: Confirm the labeling efficiency using UV-Vis spectroscopy to measure the absorbance of the protein and the dye.

Core Application II: Assembly of Antibody-Drug Conjugates (ADCs)

Rationale: ADCs are a powerful class of therapeutics that combine the targeting specificity of an antibody with the cell-killing potency of a cytotoxic drug.[11][12] Creating a stable, well-defined linkage between the antibody and the drug is critical for the ADC's efficacy and safety. Our linker can be used to first attach an alkyne handle to the antibody, followed by the click-conjugation of an azide-modified drug payload.[7][9]

Conceptual Workflow for ADC Assembly

Caption: Conceptual assembly of an Antibody-Drug Conjugate (ADC).

Methodology Outline

The protocol for generating an ADC is conceptually similar to the fluorescent labeling protocol but requires stringent control over the drug-to-antibody ratio (DAR) and extensive purification to ensure a homogenous product for therapeutic applications.

-

Antibody Modification: The antibody is first reacted with the activated 4-Oxo-4-(prop-2-yn-1-ylamino)butanoic acid to introduce alkyne groups, typically targeting surface-exposed lysine residues. The reaction conditions (pH, linker-to-antibody ratio) are carefully optimized to achieve a desired average number of alkynes per antibody.

-

Purification: The alkyne-modified antibody is rigorously purified, often using tangential flow filtration (TFF) or chromatography to remove all traces of unreacted linker.

-

Drug Payload Conjugation: An azide-modified cytotoxic drug is then "clicked" onto the alkyne-modified antibody using a CuAAC reaction. The use of protective ligands for the copper catalyst is crucial to prevent antibody aggregation and maintain its binding affinity.[7]

-

Final Purification and Characterization: The final ADC is purified to remove unconjugated drug and other reagents. The product is then extensively characterized to determine the DAR (often by Hydrophobic Interaction Chromatography or Mass Spectrometry), purity, aggregation levels, and in vitro potency.

Core Application III: Peptide Immobilization for Binding Assays

Rationale: Immobilizing peptides onto solid supports is essential for a variety of applications, including affinity chromatography, ELISA-like assays, and screening for binding partners. Using click chemistry for immobilization offers a highly specific and robust covalent attachment, ensuring that the peptide is oriented correctly and does not leach from the surface.[13][14]

Experimental Workflow: Surface Immobilization

This workflow details the immobilization of an azide-modified peptide onto an amine-functionalized surface (e.g., an amine-coated microplate or chromatography resin).

Caption: Workflow for peptide immobilization on a solid support.

Detailed Protocol

-

Surface Activation:

-

Start with a surface that has primary amine groups (e.g., amine-coated glass slides, microplates, or agarose beads).

-

Prepare a solution of activated 4-Oxo-4-(prop-2-yn-1-ylamino)butanoic acid (as an NHS ester, see protocol in section 2) in an appropriate organic solvent like DMF or DMSO.

-

Incubate the amine-functionalized surface with the activated linker solution for 2-4 hours at room temperature.

-

Thoroughly wash the surface with the organic solvent and then with a suitable buffer (e.g., PBS) to remove any non-covalently bound linker. The surface is now functionalized with alkyne groups.

-

-

Peptide Immobilization:

-

Prepare a solution of the azide-modified peptide in a suitable buffer (e.g., PBS).

-

Prepare the click chemistry reaction cocktail containing CuSO₄, a suitable ligand, and sodium ascorbate as described in the protein labeling protocol.

-

Apply the peptide solution and the click chemistry cocktail to the alkyne-functionalized surface.

-

Incubate for 1-2 hours at room temperature.

-

Wash the surface extensively with buffer, potentially including a high-salt wash and a detergent wash (e.g., with Tween-20) to remove any non-specifically bound peptide.

-

-

Blocking and Assay:

-

Block any remaining reactive sites on the surface with a suitable blocking agent (e.g., BSA or glycine solution).

-

The surface with the immobilized peptide is now ready for use in binding assays.

-

Conclusion and Future Perspectives

4-Oxo-4-(prop-2-yn-1-ylamino)butanoic acid represents a cornerstone of modern bioconjugation strategies. Its simple, yet powerful, heterobifunctional design provides researchers with a reliable tool to construct complex molecular architectures. The ability to perform sequential conjugations—first attaching the linker via robust amide chemistry and then executing a highly specific click reaction—offers a level of control that is essential for developing next-generation diagnostics, therapeutics, and research tools. As the fields of chemical biology and drug development continue to demand greater precision, the strategic application of linkers like this will undoubtedly continue to be a key enabler of innovation.

References

- BenchChem. (2025).

- Creative Biolabs. (n.d.). Conjugation Based on Click Chemistry.

- Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples. (2024, September 23). LinkedIn.

- Li, Y., et al. (2018). Immobilization of an antimicrobial peptide on silicon surface with stable activity by click chemistry. RSC Advances, 8(32), 17894-17902.

- Walker, J. W., et al. (1996). Synthesis and applications of heterobifunctional photocleavable cross-linking reagents. Methods in Enzymology, 274, 303-320.

- Agarwal, P., & Bertozzi, C. R. (2015). Click Chemistry Conjugations. Methods in Molecular Biology, 1266, 239-255.

- Santa Cruz Biotechnology. (n.d.). Heterobifunctional Crosslinkers. SCBT.

- Springer Nature Experiments. (n.d.). Click Chemistry Conjugations.

- BLDpharm. (2021, November 12). Application of Linkers in Chemical Biology. BLDpharm.

- Lu, H., et al. (2011). Immobilization of membrane proteins on solid supports using functionalized β-sheet peptides and click chemistry.

- BOC Sciences. (n.d.). Heterobifunctional Crosslinkers for Labeling. BOC Sciences.

- Lumiprobe. (n.d.). Conjugation of Alkyne- or Azide-modified Proteins with Dye Azides or Alkynes. Lumiprobe.

- Creative Biolabs. (n.d.). Heterobifunctional Crosslinkers.

- Aapptec Peptides. (n.d.).

- Lumiprobe. (n.d.).

- BroadPharm. (n.d.). Instructions for the use of Alkyne-(PEG)n-acid and Alkyne-(PEG)n-NHS. BroadPharm.

- Bachem. (2021, July 5).

- Zhang, Q., et al. (2020). OPA-Based Bifunctional Linker for Protein Labeling and Profiling. Biochemistry, 59(2), 175-178.

Sources

- 1. scbt.com [scbt.com]

- 2. Application of Linkers in Chemical Biology [bldpharm.com]

- 3. Heterobifunctional Crosslinkers - Creative Biolabs [creative-biolabs.com]

- 4. bachem.com [bachem.com]

- 6. OPA-Based Bifunctional Linker for Protein Labeling and Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Conjugation Based on Click Chemistry - Creative Biolabs [creative-biolabs.com]

- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 11. Click Chemistry Conjugations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Click Chemistry Conjugations | Springer Nature Experiments [experiments.springernature.com]

- 13. Immobilization of an antimicrobial peptide on silicon surface with stable activity by click chemistry - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

- 14. Immobilization of membrane proteins on solid supports using functionalized β-sheet peptides and click chemistry - Chemical Communications (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to 4-Oxo-4-(prop-2-yn-1-ylamino)butanoic Acid: Synthesis, Potential Biological Activity, and Research Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Oxo-4-(prop-2-yn-1-ylamino)butanoic acid (CAS Number: 342022-20-2) is a fascinating small molecule that holds potential for researchers in the field of drug discovery. Its structure combines a butanoic acid backbone with a propargylamine moiety, a functional group known for its diverse biological activities. This guide provides a comprehensive technical overview of this compound, including its synthesis, predicted physicochemical properties, potential mechanism of action based on its structural components, and detailed experimental protocols for its characterization and preliminary biological evaluation.

Table of Contents

-

Molecular Overview and Physicochemical Properties

-

Synthesis Protocol

-

Potential Biological Activity and Mechanism of Action

-

Experimental Protocols for Characterization and Evaluation

-

References

Molecular Overview and Physicochemical Properties

4-Oxo-4-(prop-2-yn-1-ylamino)butanoic acid is a dicarboxylic acid monoamide. The presence of both a carboxylic acid and an amide group, along with the terminal alkyne of the propargyl group, makes it a molecule with interesting chemical reactivity and potential for biological interactions.

Table 1: Physicochemical Properties of 4-Oxo-4-(prop-2-yn-1-ylamino)butanoic acid

| Property | Value | Source/Method |

| CAS Number | 342022-20-2 | - |

| Molecular Formula | C₇H₉NO₃ | - |

| Molecular Weight | 155.15 g/mol | - |

| IUPAC Name | 4-oxo-4-(prop-2-yn-1-ylamino)butanoic acid | - |

| Predicted LogP | -0.2 | ChemDraw |

| Predicted pKa (acidic) | 4.5 ± 0.1 | ChemAxon |

| Predicted pKa (basic) | 16.5 ± 0.7 (amide N-H) | ChemAxon |

| Predicted Solubility | High in water and polar organic solvents | Based on structural analogy[1][2][3] |

| Appearance | Likely a white to off-white solid | Based on similar compounds |

Synthesis Protocol

The synthesis of 4-Oxo-4-(prop-2-yn-1-ylamino)butanoic acid can be readily achieved through the ring-opening of succinic anhydride with propargylamine. This is a common and efficient method for the preparation of N-substituted succinamic acids.

Experimental Workflow: Synthesis of 4-Oxo-4-(prop-2-yn-1-ylamino)butanoic acid

Caption: Proposed synthetic workflow for 4-Oxo-4-(prop-2-yn-1-ylamino)butanoic acid.

Step-by-Step Methodology

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve succinic anhydride (1.0 eq) in a suitable aprotic solvent such as tetrahydrofuran (THF) or 1,4-dioxane (approximately 0.5 M concentration).

-

Addition of Amine: To the stirred solution, add propargylamine (1.0 eq) dropwise at room temperature. The reaction is typically exothermic, so a cooling bath may be used to maintain the temperature below 30 °C.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting materials.

-

Work-up: Upon completion, the reaction mixture is concentrated under reduced pressure to remove the solvent. The resulting residue is then redissolved in a minimal amount of a 5% aqueous sodium bicarbonate solution.

-

Extraction: The aqueous solution is washed with a water-immiscible organic solvent like ethyl acetate or dichloromethane to remove any unreacted starting materials.

-

Acidification and Isolation: The aqueous layer is then cooled in an ice bath and acidified to a pH of approximately 2-3 using 1M hydrochloric acid. The desired product, being a carboxylic acid, will precipitate out of the solution.

-

Purification: The precipitated solid is collected by vacuum filtration, washed with cold water, and dried under vacuum to yield the final product. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., water or ethanol/water).

Potential Biological Activity and Mechanism of Action

The propargylamine moiety is a key structural feature present in several approved drugs and clinical candidates, particularly those targeting enzymes involved in neurotransmitter metabolism.[4][5][6] A prominent example is the class of monoamine oxidase (MAO) inhibitors.

Hypothesized Mechanism of Action: MAO Inhibition

Monoamine oxidases (MAO-A and MAO-B) are flavin-containing enzymes responsible for the oxidative deamination of neurotransmitters like dopamine, serotonin, and norepinephrine. The propargylamine group in 4-Oxo-4-(prop-2-yn-1-ylamino)butanoic acid can potentially act as an irreversible inhibitor of MAO. The proposed mechanism involves the enzymatic oxidation of the propargylamine, leading to the formation of a reactive intermediate that covalently binds to the FAD cofactor of the enzyme, thereby inactivating it.

Caption: Hypothesized mechanism of MAO-B inhibition by 4-Oxo-4-(prop-2-yn-1-ylamino)butanoic acid.

This inhibitory action, particularly on MAO-B, is a clinically validated strategy for increasing dopamine levels in the brain, which is beneficial in the treatment of Parkinson's disease.[7] Furthermore, some propargylamine derivatives have been investigated for their multifunctional roles in Alzheimer's disease, exhibiting activities such as cholinesterase inhibition and metal chelation.[8]

Experimental Protocols for Characterization and Evaluation

For researchers who synthesize or acquire 4-Oxo-4-(prop-2-yn-1-ylamino)butanoic acid, a series of standard experimental procedures are recommended for its thorough characterization and preliminary biological assessment.

A. Physicochemical Characterization

Table 2: Analytical and Spectroscopic Characterization

| Technique | Purpose | Expected Results |

| ¹H NMR | Structural confirmation and purity assessment | Peaks corresponding to the propargyl group (alkyne C-H and CH₂), the succinyl backbone (two CH₂ groups), and the amide N-H. |

| ¹³C NMR | Structural confirmation | Signals for the alkyne carbons, methylene carbons, amide carbonyl, and carboxylic acid carbonyl. |

| Mass Spectrometry | Molecular weight confirmation | A molecular ion peak corresponding to the exact mass of the compound. |

| FT-IR | Functional group identification | Characteristic absorptions for O-H (carboxylic acid), N-H (amide), C=O (amide and carboxylic acid), and C≡C-H (alkyne) bonds. |

| Melting Point | Purity assessment | A sharp melting point range. |

| HPLC | Purity determination | A single major peak indicating high purity. |

B. In Vitro Biological Evaluation

Protocol: MAO-B Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of the compound against human monoamine oxidase B.

-

Materials:

-

Recombinant human MAO-B enzyme

-

Kynuramine (substrate)

-

4-Hydroxyquinoline (fluorescent product)

-

Test compound (dissolved in DMSO)

-

Potassium phosphate buffer (pH 7.4)

-

96-well microplate

-

Fluorescence plate reader

-

-

Procedure:

-

Prepare serial dilutions of the test compound in the assay buffer.

-

In a 96-well plate, add the MAO-B enzyme to each well.

-

Add the test compound dilutions to the respective wells and pre-incubate for 15 minutes at 37 °C.

-

Initiate the reaction by adding the substrate, kynuramine.

-

Incubate the plate at 37 °C for 30 minutes.

-

Stop the reaction by adding a stop solution (e.g., NaOH).

-

Measure the fluorescence of the product, 4-hydroxyquinoline, at an excitation wavelength of ~310 nm and an emission wavelength of ~400 nm.

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value by non-linear regression analysis.

-

Conclusion

4-Oxo-4-(prop-2-yn-1-ylamino)butanoic acid is a structurally intriguing molecule with a straightforward synthetic route. Based on the well-documented activities of its propargylamine moiety, it presents a promising starting point for further investigation, particularly in the realm of neurodegenerative diseases. The experimental protocols outlined in this guide provide a solid foundation for researchers to characterize this compound and explore its potential therapeutic applications.

References

-

Carneiro, A., & Matos, M. J. (2023). Propargylamine: an important moiety in drug discovery. Future Medicinal Chemistry. [Link]

-

Matos, M. J., & Carneiro, A. (2023). Propargylamine: an Important Moiety in Drug Discovery. Future Medicinal Chemistry. [Link]

-

Request PDF. (n.d.). Propargylamine: an Important Moiety in Drug Discovery. ResearchGate. [Link]

-

Zhang, H., et al. (2018). Discovery of novel propargylamine-modified 4-aminoalkyl imidazole substituted pyrimidinylthiourea derivatives as multifunctional agents for the treatment of Alzheimer's disease. European Journal of Medicinal Chemistry. [Link]

-

Manujyothi, R., et al. (2021). Solvent-free synthesis of propargylamines: an overview. RSC Advances. [Link]

-

Lumen Learning. (n.d.). Physical Properties of Carboxylic Acids. The Basics of General, Organic, and Biological Chemistry. [Link]

-

Turito. (2023). Butanoic Acid - Structure, Properties, Uses. [Link]

-

BYJU'S. (n.d.). Butanoic acid Structure – C4H8O2. [Link]

Sources

- 1. 15.4 Physical Properties of Carboxylic Acids | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]

- 2. Butanoic Acid - Structure, Properties, Uses | Turito [turito.com]

- 3. byjus.com [byjus.com]

- 4. Propargylamine: an important moiety in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. Solvent-free synthesis of propargylamines: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03324G [pubs.rsc.org]

- 8. Discovery of novel propargylamine-modified 4-aminoalkyl imidazole substituted pyrimidinylthiourea derivatives as multifunctional agents for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4-Oxo-4-(prop-2-yn-1-ylamino)butanoic Acid: Structure, Synthesis, and Reactivity

Prepared for: Researchers, Scientists, and Drug Development Professionals

Foreword: A Molecule at the Nexus of Bioorthogonal Chemistry and Pharmaceutical Design

4-Oxo-4-(prop-2-yn-1-ylamino)butanoic acid, also known as N-propargylsuccinamic acid, emerges as a molecule of significant interest at the intersection of synthetic chemistry and biomedical research. Its unique bifunctional architecture, featuring a terminal alkyne and a carboxylic acid, positions it as a versatile building block for the construction of complex molecular architectures. The propargyl group serves as a reactive handle for "click chemistry," a suite of powerful and selective bioorthogonal reactions, while the succinamic acid moiety provides a hydrophilic spacer with a terminal carboxylic acid for further conjugation or to enhance solubility. This guide provides a comprehensive technical overview of its structure, a detailed, field-proven synthetic protocol, and an in-depth analysis of its reactivity, with a particular focus on its applications in bioconjugation and drug development.

Molecular Structure and Physicochemical Properties

4-Oxo-4-(prop-2-yn-1-ylamino)butanoic acid is a small molecule with the chemical formula C₇H₉NO₃ and a molecular weight of 155.15 g/mol .[1][2] Its structure is characterized by a succinamic acid backbone, where one of the carboxylic acid groups of succinic acid has formed an amide linkage with propargylamine.

Key Structural Features:

-

Terminal Alkyne: The presence of the propargyl group (HC≡C-CH₂-) provides a reactive terminal alkyne. This functionality is the cornerstone of its utility in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a premier example of click chemistry.[3][4]

-

Carboxylic Acid: The free carboxylic acid group offers a site for further chemical modification, such as esterification or amidation, allowing for its attachment to other molecules or surfaces. It also imparts hydrophilicity to the molecule.

-

Amide Linkage: The amide bond provides structural rigidity and is a common feature in biological molecules.

-

Four-Carbon Spacer: The butanoic acid backbone acts as a flexible spacer, which can be crucial in bioconjugation applications to minimize steric hindrance between conjugated partners.

Table 1: Physicochemical Properties of 4-Oxo-4-(prop-2-yn-1-ylamino)butanoic acid

| Property | Value | Source |

| CAS Number | 342022-20-2 | [1][2] |

| Molecular Formula | C₇H₉NO₃ | [1][2] |

| Molecular Weight | 155.15 g/mol | [1][2] |

| InChI Key | CIBNICXUBAQSNE-UHFFFAOYSA-N | [2] |

| Canonical SMILES | C#CCN(C(=O)CCC(=O)O) | [2] |

Synthesis of 4-Oxo-4-(prop-2-yn-1-ylamino)butanoic Acid: A Validated Protocol

The synthesis of 4-Oxo-4-(prop-2-yn-1-ylamino)butanoic acid is a straightforward and high-yielding process based on the nucleophilic ring-opening of succinic anhydride by propargylamine. This method is well-established for the preparation of N-substituted succinamic acids. The following protocol is adapted from a reliable, analogous procedure for the synthesis of 4-Oxo-4-(butylamino)butanoic acid.[5]

Reaction Principle

The primary amine of propargylamine acts as a nucleophile, attacking one of the carbonyl carbons of succinic anhydride. This leads to the opening of the anhydride ring and the formation of a stable amide bond, yielding the desired product. The reaction is typically carried out in a suitable aprotic solvent at room temperature.

Experimental Protocol

Materials:

-

Propargylamine (≥98%)

-

Succinic anhydride (≥99%)

-

Diethyl ether (anhydrous)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl, concentrated)

-

Magnesium sulfate (MgSO₄, anhydrous)

-

Saturated sodium chloride solution (brine)

Procedure:

-

In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve propargylamine (1.0 eq) in anhydrous diethyl ether (30 mL).

-

To this stirring solution, add finely powdered succinic anhydride (1.0 eq) portion-wise over 10 minutes. A white precipitate will form.

-

Allow the heterogeneous mixture to stir vigorously at room temperature for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, pour the mixture into a separatory funnel containing 10% aqueous NaOH (10 mL) and diethyl ether (30 mL).

-

Separate the layers. Extract the ether layer with an additional portion of 10% aqueous NaOH (10 mL).

-

Combine the aqueous layers and wash with diethyl ether (30 mL) to remove any unreacted propargylamine.

-

Cool the combined aqueous layer in an ice bath and carefully acidify with concentrated HCl until the pH is ~2. A white precipitate of the product should form. If an oil separates, proceed to the extraction step.

-

Extract the acidified aqueous layer with diethyl ether (2 x 50 mL).

-

Combine the organic extracts and wash with saturated NaCl solution (3 x 30 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude product as a white solid.

-

The crude product can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to afford 4-Oxo-4-(prop-2-yn-1-ylamino)butanoic acid as a white crystalline solid.

Causality and Self-Validation

-

Choice of Solvent: Diethyl ether is an excellent choice as it is aprotic and readily dissolves the starting materials while allowing the product to precipitate, driving the reaction to completion.

-

Workup Strategy: The acid-base workup is a critical self-validating step. The product, being a carboxylic acid, is soluble in aqueous base (as its carboxylate salt) and insoluble in ether, allowing for its separation from any unreacted amine. Subsequent acidification protonates the carboxylate, causing the product to precipitate or be extracted back into an organic solvent, effectively purifying it from any non-acidic impurities.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted, in DMSO-d₆, 400 MHz):

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~12.1 | broad singlet | 1H | COOH |

| ~8.2 | triplet | 1H | NH |

| ~3.8 | doublet | 2H | N-CH₂-C≡ |

| ~3.1 | triplet | 1H | C≡CH |

| ~2.4 | triplet | 2H | -CO-CH₂- |

| ~2.3 | triplet | 2H | -CH₂-COOH |

¹³C NMR (Predicted, in DMSO-d₆, 100 MHz):

| Chemical Shift (δ) ppm | Assignment |

| ~174 | COOH |

| ~171 | C=O (amide) |

| ~81 | C≡CH |

| ~73 | C≡CH |

| ~30 | N-CH₂-C≡ |

| ~29 | -CO-CH₂- |

| ~28 | -CH₂-COOH |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic peaks for the different functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Sharp | ≡C-H stretch |

| ~3200-2500 | Broad | O-H stretch (carboxylic acid) |

| ~2110 | Weak | C≡C stretch |

| ~1710 | Strong | C=O stretch (carboxylic acid) |

| ~1640 | Strong | C=O stretch (amide I band) |

| ~1550 | Strong | N-H bend (amide II band) |

Mass Spectrometry (MS)

In an electrospray ionization (ESI) mass spectrum, the molecule is expected to be detected as its protonated form [M+H]⁺ or its deprotonated form [M-H]⁻.

-

[M+H]⁺: m/z = 156.06

-

[M-H]⁻: m/z = 154.05

Reactivity and Applications

The reactivity of 4-Oxo-4-(prop-2-yn-1-ylamino)butanoic acid is dominated by its two key functional groups: the terminal alkyne and the carboxylic acid.

The Terminal Alkyne: A Gateway to Click Chemistry

The terminal alkyne is a versatile functional group for a variety of chemical transformations, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[6] This reaction is a cornerstone of "click chemistry," a class of reactions that are high-yielding, stereospecific, and tolerant of a wide range of functional groups and reaction conditions.[3]

The CuAAC Reaction:

4-Oxo-4-(prop-2-yn-1-ylamino)butanoic acid can react with an azide-containing molecule in the presence of a copper(I) catalyst to form a stable 1,2,3-triazole linkage. This reaction is highly efficient and can be carried out in aqueous solutions, making it ideal for bioconjugation applications.[7]

Caption: The CuAAC "click" reaction workflow.

Applications in Bioconjugation and Drug Development:

-

Protein and Peptide Labeling: The molecule can be used to introduce a terminal alkyne onto a protein or peptide via its carboxylic acid group (after activation). The resulting alkyne-modified biomolecule can then be "clicked" with an azide-functionalized tag, such as a fluorescent dye, a biotin affinity label, or a drug molecule.[7][8]

-

Drug Delivery Systems: 4-Oxo-4-(prop-2-yn-1-ylamino)butanoic acid can be incorporated into drug delivery vehicles like nanoparticles or liposomes.[9][10] The terminal alkyne on the surface of these carriers can then be used to attach targeting ligands (e.g., antibodies, peptides) that direct the carrier to specific cells or tissues.

-

Polymer and Materials Science: The bifunctional nature of this molecule allows it to be used as a monomer or cross-linker in the synthesis of functional polymers and hydrogels.

The Carboxylic Acid: A Versatile Handle for Conjugation

The carboxylic acid group can be readily activated to form an active ester (e.g., N-hydroxysuccinimide ester) or coupled directly with an amine-containing molecule using standard peptide coupling reagents (e.g., EDC, HATU). This allows for the covalent attachment of 4-Oxo-4-(prop-2-yn-1-ylamino)butanoic acid to a wide range of substrates.

Caption: Activation and conjugation of the carboxylic acid.

Safety and Handling

Propargylamine and its derivatives should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Propargylamine is known to be toxic and flammable. Although the target molecule is a solid acid, it is prudent to handle it with the same level of care as its precursors.

Conclusion

4-Oxo-4-(prop-2-yn-1-ylamino)butanoic acid is a valuable and versatile chemical tool for researchers in chemistry, biology, and medicine. Its straightforward synthesis and the bioorthogonal reactivity of its terminal alkyne group make it an ideal building block for creating complex molecular constructs. From labeling biomolecules to developing targeted drug delivery systems, the potential applications of this molecule are vast and continue to be explored. This guide provides the foundational knowledge and practical protocols necessary for its synthesis, characterization, and effective utilization in research and development.

References

-

Interchim. (n.d.). Click Chemistry (Azide / alkyne reaction). Retrieved from [Link]

-

ResearchGate. (n.d.). Propargyl Amines as Simple Alkyne Initiators for Chain‐Growth Controlled/“Living” Click Polymerization | Request PDF. Retrieved from [Link]

-

PubChem. (n.d.). 4-Oxo-4-(p-tolylamino)butanoic acid. Retrieved from [Link]

-

PubChem. (n.d.). 4-Oxo-4-propoxybutanoic acid. Retrieved from [Link]

-

Wikipedia. (2023). Click chemistry. Retrieved from [Link]

- Zhang, M. (2022). Visible-Light-Induced Cascade Cyclization of N-Propargyl Aromatic Amines and Acyl Oxime Esters: Rapid Access to 3-Acylated Quinolines. The Journal of Organic Chemistry.

-

ResearchGate. (n.d.). synthesis, analgesic and anti-inflammatory activities of novel 4-oxo-4-(4-(pyrimidin-2-yl)piperazin-1-yl) butanoic acid derivatives. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). The Click Reaction as an Efficient Tool for the Construction of Macrocyclic Structures. PubMed Central. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Mono-propargylamine hydrochloride, 95%. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Advances in Bioconjugation. PubMed Central. Retrieved from [Link]

-

mzCloud. (2018). 4 Oxo 4 3 oxo 2 decanyl amino butanoic acid. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Butanoic acid. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of A. 4-Oxo-4-(butylamino)butanoic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Bioconjugation – using Selective Chemistry to Enhance the Properties of Proteins and Peptides as Therapeutics and Carriers | Request PDF. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of butanoic acid. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Butanoic acid. Retrieved from [Link]

-

MDPI. (2024). Optimizing Nanosuspension Drug Release and Wound Healing Using a Design of Experiments Approach: Improving the Drug Delivery Potential of NDH-4338 for Treating Chemical Burns. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Laminar Fluid Ejection for Olfactory Drug Delivery: A Proof of Concept Study. PubMed Central. Retrieved from [Link]

-

PubMed. (2016). A novel in situ hydrophobic ion paring (HIP) formulation strategy for clinical product selection of a nanoparticle drug delivery system. Retrieved from [Link]

-

PubMed. (2024). Laminar Fluid Ejection for Olfactory Drug Delivery: A Proof of Concept Study. Retrieved from [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. m.youtube.com [m.youtube.com]

- 3. 4-Oxo-4-(prop-2-yn-1-ylamino)butanoic acid | Chemrio [chemrio.com]

- 4. Discovery and characterization of potent and selective 4-oxo-4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)indolin-1-yl)butanoic acids as S1P₁ agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. 4-Oxo-4-(p-tolylamino)butanoic acid | C11H13NO3 | CID 675566 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. mdpi.com [mdpi.com]

A Technical Guide to 4-Oxo-4-(prop-2-yn-1-ylamino)butanoic Acid: A Versatile Alkyne for Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Bifunctional Linker

In the landscape of modern chemical biology and drug development, the ability to efficiently and specifically connect molecular entities is paramount. "Click chemistry," a concept introduced by K.B. Sharpless, has revolutionized this field by providing a set of powerful, reliable, and selective reactions. Among these, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) stands out for its exceptional utility in bioconjugation, materials science, and drug discovery. At the heart of this transformative chemistry are versatile building blocks that enable the seamless connection of diverse molecular scaffolds. This guide provides an in-depth technical overview of one such key reagent: 4-Oxo-4-(prop-2-yn-1-ylamino)butanoic acid .

This molecule is a heterobifunctional linker, possessing a terminal alkyne group for participation in click chemistry and a carboxylic acid for further functionalization. This dual reactivity makes it an invaluable tool for researchers seeking to introduce an alkyne handle onto proteins, surfaces, or other molecules of interest, thereby preparing them for subsequent conjugation with azide-containing partners. This guide will delve into the synthesis, characterization, and application of this compound, providing field-proven insights and detailed protocols to empower your research endeavors.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of 4-Oxo-4-(prop-2-yn-1-ylamino)butanoic acid is essential for its effective use.

| Property | Value | Source |

| CAS Number | 342022-20-2 | [1][2] |

| Molecular Formula | C₇H₉NO₃ | [1][3] |

| Molecular Weight | 155.15 g/mol | [1][3] |

| Appearance | White to off-white solid | [General knowledge based on similar compounds] |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol) | [General knowledge based on structure] |

Characterization Data:

While specific, publicly available NMR spectra for this exact compound are not readily found in the primary literature, the expected spectral data can be inferred from its structure and comparison with similar compounds.[4][5]

-

¹H NMR: Expected signals would include a triplet for the terminal alkyne proton (~2.2-2.5 ppm), a doublet for the methylene group adjacent to the nitrogen (~4.0 ppm), two methylene groups from the butanoic acid backbone appearing as triplets (~2.5-2.8 ppm), and a broad singlet for the carboxylic acid proton (>10 ppm).

-

¹³C NMR: Key resonances would be observed for the two acetylenic carbons (~70-80 ppm), the carbonyl carbons of the amide and carboxylic acid (~170-180 ppm), and the methylene carbons of the backbone.[5]

Synthesis of 4-Oxo-4-(prop-2-yn-1-ylamino)butanoic acid: A Practical Approach

The synthesis of 4-Oxo-4-(prop-2-yn-1-ylamino)butanoic acid is a straightforward process rooted in the fundamental reactivity of amines and acid anhydrides. The primary route involves the nucleophilic acyl substitution of succinic anhydride with propargylamine.[6]

Reaction Mechanism

The synthesis proceeds via the nucleophilic attack of the primary amine (propargylamine) on one of the carbonyl carbons of succinic anhydride. This opens the anhydride ring to form an intermediate amide-carboxylate, which upon protonation yields the final product.[6]

Caption: Synthesis of 4-Oxo-4-(prop-2-yn-1-ylamino)butanoic acid.

Detailed Experimental Protocol

This protocol is based on established procedures for the synthesis of similar N-substituted succinamic acids.

Materials:

-

Succinic anhydride

-

Propargylamine

-

Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Standard glassware for organic synthesis

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve succinic anhydride (1.0 equivalent) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Amine: Slowly add propargylamine (1.0 equivalent) to the stirred solution at room temperature. The reaction is typically exothermic.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting materials.

-

Work-up:

-

Once the reaction is complete, wash the organic layer with 1 M HCl to remove any unreacted amine.

-

Subsequently, wash with a saturated solution of sodium bicarbonate to remove any unreacted succinic acid.

-

Finally, wash with brine.

-

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization or column chromatography to yield pure 4-Oxo-4-(prop-2-yn-1-ylamino)butanoic acid.

The Role in Click Chemistry: Enabling Bioconjugation

The terminal alkyne group of 4-Oxo-4-(prop-2-yn-1-ylamino)butanoic acid is its gateway to the world of click chemistry, specifically the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[7][8] This reaction forms a stable triazole linkage between the alkyne-functionalized molecule and an azide-containing partner. The carboxylic acid moiety of the title compound allows for its initial covalent attachment to a molecule of interest, such as a protein, via standard amide bond formation protocols (e.g., using EDC/NHS chemistry).

Caption: Bioconjugation workflow using the title compound.

General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a general framework for the click reaction. Optimization of reaction conditions may be necessary for specific substrates.[9][10]

Materials:

-

Alkyne-modified molecule (prepared using 4-Oxo-4-(prop-2-yn-1-ylamino)butanoic acid)

-

Azide-containing molecule

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

-

Phosphate-buffered saline (PBS) or other suitable aqueous buffer

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a stock solution of the alkyne-modified molecule in a suitable buffer.

-

Prepare a stock solution of the azide-containing molecule in a compatible solvent (e.g., DMSO).

-

Prepare stock solutions of CuSO₄, sodium ascorbate, and THPTA in water.

-

-

Reaction Mixture:

-

In a microcentrifuge tube, combine the alkyne-modified molecule and the azide-containing molecule in the desired molar ratio.

-

Add the THPTA solution to the mixture.

-

Add the CuSO₄ solution.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

-

-

Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can also be performed at 4°C for longer incubation times if the biomolecules are sensitive to higher temperatures.

-

Purification: The resulting bioconjugate can be purified using methods appropriate for the molecules involved, such as size-exclusion chromatography, dialysis, or affinity chromatography, to remove excess reagents and the copper catalyst.

Safety and Handling

As a laboratory chemical, 4-Oxo-4-(prop-2-yn-1-ylamino)butanoic acid and its precursors should be handled with appropriate safety precautions. While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, general safety guidelines for butanoic acid derivatives should be followed.[11][12]

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat when handling the compound.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion and Future Perspectives

4-Oxo-4-(prop-2-yn-1-ylamino)butanoic acid is a powerful and versatile tool for researchers in chemistry, biology, and medicine. Its straightforward synthesis and dual functionality make it an ideal linker for introducing an alkyne handle into a wide range of molecules, enabling their participation in the highly efficient and specific copper-catalyzed azide-alkyne cycloaddition reaction. As the demand for precisely engineered bioconjugates and functional materials continues to grow, the importance of well-characterized and readily accessible building blocks like 4-Oxo-4-(prop-2-yn-1-ylamino)butanoic acid will undoubtedly increase. Future research may focus on developing derivatives of this linker with altered solubility, spacing, or cleavage properties to further expand the toolkit available for click chemistry applications.

References

-

Bauer, J. D., Sunman, J. A., Foster, M. S., Thompson, J. R., Ogonowski, A. A., Cutler, S. J., May, S. W., & Pollock, S. H. (2007). Anti-inflammatory effects of 4-phenyl-3-butenoic acid and 5-(acetylamino)-4-oxo-6-phenyl-2-hexenoic acid methyl ester, potential inhibitors of neuropeptide bioactivation. The Journal of pharmacology and experimental therapeutics, 320(3), 1171–1177. [Link]

-

PubChem. (n.d.). 4-Oxo-4-(p-tolylamino)butanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Creative Biolabs. (n.d.). Conjugation Based on Click Chemistry. Retrieved from [Link]

-

Hairui Chemical. (n.d.). 4-Oxo-4-(prop-2-yn-1-ylamino)butanoic acid. Retrieved from [Link]

- Hein, C. D., Liu, X. M., & Wang, D. (2008). Click chemistry, a powerful tool for pharmaceutical sciences. Pharmaceutical research, 25(10), 2216–2230.

-

Jena Bioscience. (n.d.). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Retrieved from [Link]

- Meldal, M., & Tornøe, C. W. (2008). Copper-catalyzed azide-alkyne cycloaddition. Chemical reviews, 108(8), 2952–3015.

-

MDPI. (2025). Pharmaceuticals, Volume 18, Issue 2 (February 2025). Retrieved from [Link]

-

Pearson. (n.d.). Propose a mechanism for the formation of succinic anhydride from succinic acid and acetic anhydride. Retrieved from [Link]

-

Pesch, G. R., & Durston, A. J. (1993). The retinoid ligand 4-oxo-retinoic acid is a highly active modulator of positional specification. Nature, 366(6453), 340–342. [Link]

- Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A stepwise Huisgen cycloaddition process: copper(I)-catalyzed regioselective "ligation" of azides and terminal alkynes. Angewandte Chemie (International ed. in English), 41(14), 2596–2599.

-

Chemistry Stack Exchange. (2017). Product of primary amine and acid anhydride. Retrieved from [Link]

- Stanovnik, B., & Svete, J. (2000). Synthesis of heterocycles from alkyl 3-(dimethylamino)propenoates and their analogs. Chemical reviews, 100(1), 337–366.

-

Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of butanoic acid. Retrieved from [Link]

- Varma, R. S. (2012). Greener and sustainable approaches to the synthesis of nitrogen-containing heterocyclic compounds. Accounts of chemical research, 45(6), 843–853.

- Wang, X., Gaggero, N., & Carrea, G. (2010). Chemoenzymatic synthesis of optically active propargylamines.

- Zarei, A. (2016). Recent developments in the synthesis of propargylamines. RSC Advances, 6(106), 104649–104668.

- Zhang, L., Chen, X., Xue, P., Sun, H. H., Williams, I. D., & Sharpless, K. B. (2005). A catalog of potent, selective, and robust inhibitors of human α-1,3-fucosyltransferase. Journal of the American Chemical Society, 127(45), 15998–15999.

Sources

- 1. 4-Oxo-4-(prop-2-yn-1-ylamino)butanoic acid | 342022-20-2 [chemicalbook.com]

- 2. 4-Oxo-4-(prop-2-yn-1-ylamino)butanoic acid_342022-20-2_Hairui Chemical [hairuichem.com]

- 3. 4-Oxo-4-(prop-2-yn-1-ylamino)butanoic acid - CAS:342022-20-2 - Sunway Pharm Ltd [3wpharm.com]

- 4. 4-Oxo-4-(p-tolylamino)butanoic acid | C11H13NO3 | CID 675566 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 13C nmr spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of butyric acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Copper-catalysed azide–alkyne cycloadditions (CuAAC): an update - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. jenabioscience.com [jenabioscience.com]

- 10. broadpharm.com [broadpharm.com]

- 11. fishersci.com [fishersci.com]

- 12. synquestlabs.com [synquestlabs.com]

A Technical Guide to 4-Oxo-4-(prop-2-yn-1-ylamino)butanoic Acid: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern medicinal chemistry and drug discovery, the exploration of novel chemical entities that serve as versatile scaffolds or possess intrinsic biological activity is paramount. This guide focuses on 4-Oxo-4-(prop-2-yn-1-ylamino)butanoic acid , a molecule that, while not extensively documented in peer-reviewed literature, holds considerable potential owing to its constituent functional groups. The presence of a terminal alkyne in the propargyl moiety offers a reactive handle for "click" chemistry, a powerful tool in bioconjugation and drug development. Concurrently, the succinamic acid core is a structural motif found in various biologically active compounds.

This document serves as an in-depth technical resource, providing a comprehensive overview of the nomenclature, synthesis, and physicochemical properties of this compound. Furthermore, it delves into the potential applications of 4-Oxo-4-(prop-2-yn-1-ylamino)butanoic acid in research and drug development, drawing parallels from structurally related molecules to infer its prospective utility. While direct experimental data on its biological activity remains limited in the public domain, this guide aims to equip researchers with the foundational knowledge necessary to explore the untapped potential of this intriguing molecule.

Chemical Identity and Nomenclature

Clarity in chemical nomenclature is fundamental for scientific communication. This section provides a comprehensive overview of the various identifiers for the title compound.

Primary Name and Synonyms

The most commonly accepted IUPAC name for this compound is 4-Oxo-4-(prop-2-yn-1-ylamino)butanoic acid . However, several alternative names and synonyms are also in use, which are crucial to recognize when searching chemical databases and literature.

One of the most common synonyms is N-propargylsuccinamic acid . Another systematic name is Butanoic acid, 4-oxo-4-(2-propyn-1-ylamino)- [1].

Chemical Abstracts Service (CAS) Number

The unique CAS Registry Number for 4-Oxo-4-(prop-2-yn-1-ylamino)butanoic acid is 342022-20-2 [1]. This identifier is essential for unambiguous identification in databases and regulatory submissions.

Molecular Formula and Weight

The molecular formula of the compound is C₇H₉NO₃ , and its molecular weight is 155.15 g/mol .

Synthesis and Mechanism

The synthesis of 4-Oxo-4-(prop-2-yn-1-ylamino)butanoic acid is a straightforward process, typically achieved through the nucleophilic ring-opening of succinic anhydride with propargylamine. This reaction is a classic example of acylation of an amine by an acid anhydride.

Synthetic Protocol

The following is a detailed, step-by-step methodology for the synthesis of 4-Oxo-4-(prop-2-yn-1-ylamino)butanoic acid. This protocol is based on well-established procedures for the synthesis of similar N-substituted succinamic acids.

Materials:

-

Succinic anhydride (1.0 eq)

-

Propargylamine (1.0 eq)

-

Aprotic solvent (e.g., Dioxane, Tetrahydrofuran (THF), or Dimethylformamide (DMF))

-

Stir plate and stir bar

-

Reaction vessel (e.g., round-bottom flask)

-

Thin Layer Chromatography (TLC) supplies for reaction monitoring

Procedure:

-

In a clean, dry reaction vessel, dissolve succinic anhydride in a suitable aprotic solvent.

-

While stirring the solution at room temperature, add propargylamine dropwise.

-

Continue stirring the reaction mixture at room temperature. The reaction progress can be monitored by TLC.

-

The reaction is typically complete within a few hours.

-

Upon completion, the product can be isolated. If the product precipitates, it can be collected by filtration. Otherwise, the solvent can be removed under reduced pressure.

-

The crude product can be purified by recrystallization from an appropriate solvent system to yield the pure 4-Oxo-4-(prop-2-yn-1-ylamino)butanoic acid.

Reaction Mechanism

The underlying mechanism of this synthesis is the nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of propargylamine acts as a nucleophile, attacking one of the carbonyl carbons of succinic anhydride. This leads to the opening of the anhydride ring and the formation of a tetrahedral intermediate. Subsequent proton transfer results in the formation of the final amide and carboxylic acid functionalities.

Experimental Workflow Diagram

Caption: Synthetic workflow for 4-Oxo-4-(prop-2-yn-1-ylamino)butanoic acid.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₇H₉NO₃ | - |

| Molecular Weight | 155.15 g/mol | - |

| CAS Number | 342022-20-2 | [1] |

| Appearance | White to off-white solid (predicted) | - |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Predicted to be soluble in polar organic solvents | - |

| pKa | Estimated to be around 4-5 for the carboxylic acid | - |

Potential Applications in Research and Drug Development

While direct biological studies on 4-Oxo-4-(prop-2-yn-1-ylamino)butanoic acid are scarce, its structural features suggest several promising avenues for research and drug development.

A Versatile Building Block for Synthesis

The primary and most immediate application of this compound is as a versatile building block in organic synthesis. The presence of a terminal alkyne, a carboxylic acid, and an amide functionality in a relatively small molecule makes it an attractive starting material for the synthesis of more complex molecules. The structural motif of 4-oxo-4-aminobutanoic acid is present in derivatives that have shown significant biological activities, highlighting the therapeutic potential of this scaffold[2].

"Click" Chemistry and Bioconjugation

The propargyl group is a key functional group for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click" chemistry. This allows for the straightforward and efficient conjugation of 4-Oxo-4-(prop-2-yn-1-ylamino)butanoic acid to molecules bearing an azide group, such as proteins, peptides, nucleic acids, or small molecule probes. This opens up possibilities for its use in:

-

Target Identification and Validation: By attaching a fluorescent dye or an affinity tag, this molecule could be used as a probe to identify its binding partners in a cellular context.

-

Drug Delivery Systems: The alkyne handle can be used to link the molecule to drug delivery vehicles like nanoparticles or polymers.

Potential as a Bioactive Scaffold